molecular formula C10H17NO2 B3243249 Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate CAS No. 1554831-76-3

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B3243249
CAS No.: 1554831-76-3
M. Wt: 183.25
InChI Key: VJOQKZVTOHMFOC-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate (CAS: 1909348-55-5) is a bicyclic organic compound featuring a cyclopropane ring fused to a piperidine moiety and an ester functional group. Its molecular formula is C₁₀H₁₈ClNO₂ in its hydrochloride salt form, with a molecular weight of 219.71 g/mol . The compound’s structure combines the steric strain of the cyclopropane ring with the basicity of the piperidine nitrogen, making it a versatile intermediate in medicinal chemistry and drug discovery. The ester group enhances solubility in organic solvents, while the hydrochloride salt form improves stability and handling .

Properties

IUPAC Name

methyl 1-piperidin-3-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQKZVTOHMFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate (MPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPC, detailing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MPC is characterized by a cyclopropane ring fused with a piperidine moiety, which contributes to its unique interactions with biological targets. The molecular formula of MPC is C11_{11}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 197.26 g/mol. This structural configuration allows for diverse biological interactions, making it a candidate for further pharmacological exploration.

The biological activity of MPC is primarily attributed to its interaction with specific molecular targets, similar to other compounds in its class. Notably, compounds with analogous structures have been shown to inhibit Janus kinase (JAK) pathways, which are crucial in regulating immune responses and hematopoiesis.

Target Engagement

  • JAK Pathway : MPC may modulate the JAK-STAT signaling pathway, influencing inflammatory processes and immune cell function.
  • Enzyme Interaction : MPC has been shown to interact with various enzymes, potentially affecting metabolic pathways associated with neurological disorders.

Pharmacological Effects

MPC exhibits several pharmacological effects that warrant further investigation:

  • Antimicrobial Activity : Preliminary studies suggest that MPC possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, in vitro studies indicated that related piperidine derivatives could inhibit the proliferation of glioblastoma cells .

In Vitro Studies

  • Cytotoxicity Assays : In a study involving U251 glioblastoma cells, treatment with compounds structurally related to MPC resulted in a significant decrease in cell proliferation (IC50 values ranging from 0.57 to 16 μM) .
  • Gene Expression Analysis : RNA sequencing following treatment revealed alterations in gene expression linked to cancer progression and inflammatory responses, highlighting the potential of MPC as an anti-cancer agent.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities and structural features of compounds similar to MPC:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
AbrocitinibJAK1 inhibitorAnti-inflammatory8.6
Compound 1Piperidine derivativeAnticancer0.57
MPCCyclopropane + PiperidineAntimicrobial/AnticancerTBD

Comparison with Similar Compounds

Structural Analogues and Isomers

The compound is compared to structurally related cyclopropane-carboxylates and piperidine derivatives (Table 1). Key differences arise from substituent positions, aromaticity, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride 1909348-55-5 C₁₀H₁₈ClNO₂ 219.71 Piperidin-3-yl, ester High polarity due to HCl salt; potential CNS activity
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride 2613383-14-3 C₁₀H₁₈ClNO₂ 219.71 Piperidin-4-yl, ester Isomeric difference alters spatial orientation; impacts receptor binding
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate 2089648-86-0 C₁₁H₁₁IO₂ 302.11 3-Iodophenyl, ester Aromatic iodine enhances electrophilicity; potential radiopharmaceutical applications
1-Methyl-N-(4-methylpiperidin-3-yl)cyclopropane-1-carboxamide 1851029-95-2 C₁₁H₂₀N₂O 204.29 Methylpiperidinyl, carboxamide Carboxamide group increases hydrogen-bonding capacity; improved bioavailability
Functional Group Impact
  • Ester vs. Carboxamide : The ester group in this compound confers higher lipophilicity compared to the carboxamide analogue (CAS: 1851029-95-2), which exhibits enhanced water solubility and metabolic stability due to hydrogen-bonding interactions .
  • Piperidine Positional Isomerism : The 3-yl and 4-yl piperidine isomers (CAS: 1909348-55-5 vs. 2613383-14-3) differ in spatial arrangement, influencing steric interactions in biological systems. For example, the 3-yl isomer may exhibit better affinity for serotonin receptors due to optimal nitrogen positioning .
Research Findings
  • Medicinal Chemistry : Piperidine-containing cyclopropanes are explored as protease inhibitors (e.g., HCV NS3/4A) due to their rigid conformation and basic nitrogen .
  • Crystallography : Structural analysis using programs like SHELXL () confirms the cyclopropane ring’s planarity and piperidine chair conformation, critical for molecular modeling .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify cyclopropane ring integrity, piperidine substitution, and ester functionality (e.g., cyclopropane protons at δ 1.2–1.8 ppm, ester methyl at δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 224.1284 for C11_{11}H17_{17}NO2_2) .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic system with P21_1/c space group observed in cyclopropane derivatives) .

How can tautomerism or stereochemical ambiguity be addressed during structural analysis?

Q. Advanced

  • Dynamic NMR Studies : Detect enol-oxo tautomerism (e.g., ketone-enol equilibria) by variable-temperature NMR to observe coalescence of signals .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) if asymmetric synthesis introduces stereocenters .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate tautomeric forms .

What strategies optimize reaction yields in multi-step syntheses involving cyclopropane derivatives?

Q. Advanced

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cyclopropanation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclopropane ring stability .
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during esterification .
    Example : A 53% yield was achieved for a brominated analog using zinc(II) bromide under controlled heating (30 min at 60°C) .

How should researchers resolve contradictions in reported spectral data or physical properties?

Q. Methodological

  • Cross-Validation : Compare melting points (mp), NMR, and HRMS with literature. For example, discrepancies in mp (e.g., 161–165°C vs. 185–186.5°C for related piperidine esters) may arise from polymorphic forms .
  • Reproducibility Tests : Repeat syntheses under standardized conditions to verify purity and spectral consistency .

What assays are suitable for evaluating the biological activity of this compound?

Q. Advanced

  • In Vitro Binding Assays : Screen against G protein-coupled receptors (GPCRs) or ion channels using fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Modify the cyclopropane or piperidine moieties and test for changes in potency (e.g., brominated analogs show enhanced receptor affinity) .
  • Enzyme Inhibition Studies : Measure IC50_{50} values against target enzymes (e.g., proteases) using kinetic assays .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis of the ester group .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate
Reactant of Route 2
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate

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